XL765: A Dual PI3K/mTOR Inhibitor for Cancer Therapy
XL765: A Dual PI3K/mTOR Inhibitor for Cancer Therapy
A Technical Guide on the Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL765, also known as SAR245409 and Voxtalisib, is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR).[1][2][3] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in a wide range of human cancers, playing a crucial role in tumor cell proliferation, survival, growth, and resistance to therapy.[1] By targeting both PI3K and mTOR, XL765 offers a comprehensive blockade of this critical signaling cascade, suggesting its potential as a broad-spectrum anticancer agent.[3][4] This technical guide provides an in-depth overview of the mechanism of action of XL765 in cancer cells, supported by preclinical and clinical data.
Core Mechanism of Action: Dual Inhibition of PI3K and mTOR
XL765 is a reversible, ATP-competitive inhibitor that targets all four class I PI3K isoforms (α, β, γ, and δ) as well as both mTORC1 and mTORC2 complexes.[5][6] This dual-targeting strategy is significant because it not only inhibits the immediate downstream signaling from PI3K but also prevents the feedback activation of PI3K that can occur when only mTOR is inhibited.[6]
Biochemical Activity
Biochemical assays have demonstrated the potent and selective inhibitory activity of XL765 against its primary targets. The compound is highly selective for class I PI3Ks and mTOR over a broad panel of other protein kinases.[1][7]
| Target | IC50 (nM) |
| PI3Kα (p110α) | 39[5][8][9] |
| PI3Kβ (p110β) | 113[5][8] |
| PI3Kγ (p110γ) | 9[5][8][9] |
| PI3Kδ (p110δ) | 43[5][8][9] |
| mTOR | 157[5][8] |
| mTORC1 | 160[5] |
| mTORC2 | 910[5] |
| DNA-PK | 150[5][8] |
| Table 1: In vitro inhibitory activity of XL765 against key kinase targets. IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. |
Cellular Signaling Pathway
In cancer cells, XL765 effectively suppresses the PI3K/mTOR signaling pathway. This is evidenced by the reduced phosphorylation of key downstream effectors. The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn prevents the phosphorylation and activation of AKT.[1] Subsequently, the inhibition of both PI3K/AKT and mTOR results in the decreased phosphorylation of crucial proteins involved in cell cycle progression, protein synthesis, and survival, such as p70S6 kinase (p70S6K), ribosomal protein S6 (S6), and 4E-binding protein 1 (4E-BP1).[1][4][10]
Figure 1: Simplified signaling pathway of PI3K/mTOR and the inhibitory action of XL765.
Anticancer Activity in Preclinical Models
XL765 has demonstrated significant antitumor activity in a variety of preclinical cancer models, including those with diverse genetic alterations in the PI3K pathway.[1]
In Vitro Cellular Effects
In cellular assays, XL765 inhibits the proliferation of a wide range of tumor cell lines.[1] Beyond its antiproliferative effects, XL765 has been shown to induce apoptosis (programmed cell death) and autophagy.[8] In glioblastoma cells, XL765-mediated tumor suppression is linked to the induction of ER stress-dependent apoptosis.[10]
| Cell Line | Cancer Type | Key Effect |
| Various | Multiple | Inhibition of AKT, p70S6K, and S6 phosphorylation[1] |
| Glioblastoma | Brain Cancer | Suppression of tumor growth, induction of ER stress-dependent apoptosis[10] |
| Pancreatic Ductal Adenocarcinoma | Pancreatic Cancer | Dose-dependent decrease in cell viability, induction of apoptosis and autophagy[8] |
| Chronic Lymphocytic Leukemia | Leukemia | Induction of caspase-dependent apoptosis[6] |
Table 2: Summary of in vitro effects of XL765 on various cancer cell lines.
In Vivo Xenograft Studies
Oral administration of XL765 in mouse xenograft models has shown dose-dependent inhibition of tumor growth.[1] These effects are associated with antiproliferative, antiangiogenic, and proapoptotic mechanisms.[1] The duration of action for the inhibition of downstream signaling molecules like AKT, p70S6K, and S6 is approximately 24 hours.[1]
| Xenograft Model | Cancer Type | Key Finding |
| Multiple Human Xenografts | Various | Significant tumor growth inhibition[1] |
| BxPC-3 | Pancreatic Cancer | Significant inhibition of tumor growth when combined with chloroquine[8] |
| GBM 39-luc | Glioblastoma | Greater than 12-fold reduction in median tumor bioluminescence[8] |
Table 3: Summary of in vivo efficacy of XL765 in xenograft models.
Clinical Pharmacodynamics and Efficacy
XL765 is currently being evaluated in clinical trials for various cancer indications. Phase I studies have established the maximum tolerated doses (MTDs) at 50 mg twice daily and 90 mg once daily.[11]
Pharmacodynamic analyses in patient samples, including tumor tissue, have confirmed the on-target activity of XL765. Reductions of 80-90% in the phosphorylation of pathway components such as AKT, 4E-BP1, and S6 have been observed at well-tolerated doses.[12] In a study on recurrent glioblastoma, treatment with XL765 led to a reduction in the proliferation marker Ki67.[13]
While objective responses have been modest, a significant number of patients have achieved stable disease, with some experiencing minor tumor regressions.[11]
| Clinical Study Phase | Patient Population | Key Pharmacodynamic Findings | Clinical Outcome |
| Phase I | Advanced Solid Tumors | Reduction in PI3K and mTORC1/mTORC2 pathway signaling in hair sheath cells, skin, and tumor samples[11] | Stable disease in 48% of evaluable patients[11] |
| Phase I (Glioblastoma) | Recurrent Glioblastoma | Decreased pS6K1 and Ki67 in tumor tissue[13] | Pathway inhibition and antiproliferative effects observed[13] |
| Phase I | Advanced Malignancies | 80-90% reduction in phosphorylation of AKT, 4E-BP1, and S6 in tumor tissue[12] | Stable disease observed in several patients |
Table 4: Summary of clinical pharmacodynamics and preliminary efficacy of XL765.
Experimental Protocols
The following outlines the general methodologies employed in the preclinical and clinical evaluation of XL765.
In Vitro Kinase Assays
The inhibitory activity of XL765 against purified protein kinases is typically determined using luciferase-coupled chemiluminescence assays. These assays measure the amount of ATP remaining in solution following a kinase reaction, with a decrease in luminescence indicating higher kinase activity.
Figure 2: General workflow for an in vitro kinase inhibition assay.
Cell-Based Assays
To assess the effect of XL765 on cellular signaling, cancer cell lines are treated with varying concentrations of the compound. Cell lysates are then analyzed by Western blotting using antibodies specific for phosphorylated and total forms of downstream signaling proteins (e.g., p-AKT, AKT, p-S6, S6). Cell proliferation is commonly measured using assays that quantify metabolically active cells, such as the MTS or MTT assay. Apoptosis can be determined by methods like Annexin V staining followed by flow cytometry.[8]
In Vivo Xenograft Models
Human tumor cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are randomized to receive vehicle control or XL765 orally at different dose levels and schedules. Tumor volume is measured regularly. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry for pathway markers) and to assess proliferation (e.g., Ki67 staining) and apoptosis (e.g., TUNEL assay).
Conclusion
XL765 is a potent and selective dual inhibitor of PI3K and mTOR that effectively blocks this critical oncogenic signaling pathway. Its mechanism of action translates to significant antitumor effects, including inhibition of proliferation, induction of apoptosis, and antiangiogenic activity in a broad range of preclinical cancer models. Clinical studies have confirmed its on-target activity in patients at well-tolerated doses, leading to disease stabilization in a notable proportion of individuals with advanced cancers. The dual-targeting approach of XL765 represents a promising strategy for the treatment of cancers with a dysregulated PI3K/mTOR pathway. Further clinical investigation is warranted to fully define its therapeutic potential, both as a single agent and in combination with other anticancer therapies.
References
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- 10. Dual PI3K/mTOR Inhibitor, XL765, suppresses glioblastoma growth by inducing ER stress-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
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